1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

CCR5 Chemokine Receptor HIV Entry

This compound is a quantitatively validated starting point for medicinal chemistry programs targeting Wnt and sigma-1 receptors, with a 46 nM IC50 against Wnt signaling and pKi > 8 for sigma-1 receptor binding. Choose this cyclopentyl-pyrazole amine for its distinct steric bulk and lipophilicity balance, critical for structure-activity relationship (SAR) studies and lead optimization. Available in high purity (≥98%) from reputable B2B suppliers. Request a quote for bulk quantities.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B11918178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2(CCCC2)N
InChIInChI=1S/C9H15N3/c1-12-7-8(6-11-12)9(10)4-2-3-5-9/h6-7H,2-5,10H2,1H3
InChIKeyHAZJLGBOZZAVTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine: Scientific Identity and Procurement Baseline


1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1216188-02-1) is a synthetic heterocyclic amine with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol [1]. It comprises a cyclopentane ring directly linked at the 1-position to a 1-methyl-1H-pyrazol-4-yl moiety and a primary amine group . This aminopyrazole scaffold is recognized in medicinal chemistry as a versatile building block for kinase inhibitors, GPCR ligands, and other targeted therapeutics [2].

Why 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Cannot Be Replaced by Closely Related Cycloalkyl-Pyrazole Amines


Superficially similar compounds such as 1-(1-methyl-1H-pyrazol-4-yl)cyclobutanamine, 1-(1-methyl-1H-pyrazol-4-yl)cyclohexanamine, or 4-(1-methyl-1H-pyrazol-4-yl)piperidine differ fundamentally in ring size, conformational flexibility, and electronic character . Even among aminopyrazoles, the cyclopentyl group provides a distinct balance of steric bulk and lipophilicity compared to cyclopropyl (excessively strained), cyclobutyl (more rigid), or cyclohexyl (larger, more flexible) analogs . Substituting one cycloalkyl-amine for another without experimental validation risks altering target binding affinity, metabolic stability, and physicochemical properties (e.g., cLogP, tPSA), thereby compromising SAR studies and lead optimization efforts [1]. The evidence below demonstrates that this specific cyclopentyl scaffold engages biological targets with affinity values that cannot be extrapolated from other cycloalkyl-pyrazole amines.

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine


CCR5 Antagonist Potency Relative to a Structurally Distinct Pyrazole-Based CCR5 Antagonist

In a functional assay measuring CCR5 antagonism in human MOLT4 cells, this compound exhibited an IC50 of 26.8 μM [1]. A structurally distinct pyrazole-based CCR5 antagonist (CHEMBL3397989) tested in a related CHO cell assay demonstrated an IC50 of 25 nM, representing a >1,000-fold difference in potency [2]. This quantitative disparity underscores that CCR5 antagonism is highly sensitive to the specific molecular scaffold; the cyclopentyl-aminopyrazole core of this compound yields modest antagonist activity at this target, whereas alternative pyrazole architectures achieve nanomolar potency. This establishes a clear baseline for selecting this compound for applications where potent CCR5 antagonism is not the primary objective.

CCR5 Chemokine Receptor HIV Entry Inflammation

Wnt Pathway Inhibitory Activity Compared to a Structurally Related Aminopyrazole

This compound demonstrates Wnt pathway inhibitory activity with an IC50 of 46 nM in a reporter gene assay using cancer cell lines [1]. In contrast, a closely related aminopyrazole analog (25-106), optimized for CDK5 inhibition, shows a much weaker Wnt inhibition IC50 of 28 μM (28,000 nM) [2]. The ~600-fold difference in potency against the Wnt pathway, despite both being aminopyrazoles, highlights that the specific substitution pattern and cyclopentyl linkage of this compound confer a unique and quantitatively superior interaction with Wnt pathway components.

Wnt Signaling Cancer Kinase Inhibitor

Sigma-1 Receptor Affinity Relative to a Structurally Related Piperidine Analog

A medicinal-chemistry-guided study of cycloalkyl-annelated pyrazoles revealed that compounds containing the 1-(1-methyl-1H-pyrazol-4-yl)cyclopentyl scaffold exhibit high affinity for the sigma-1 receptor, with pKi > 8 (Ki < 10 nM) [1]. While a direct, single-compound comparator for 4-(1-methyl-1H-pyrazol-4-yl)piperidine under identical assay conditions was not identified, a related piperidine-based analog (1-cyclopentyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine) showed significantly lower sigma-1 affinity [2]. The cyclopentyl-linked aminopyrazole motif in this compound appears to be a critical structural determinant for achieving sub-10 nM sigma-1 binding, in contrast to the piperidine-linked scaffold.

Sigma-1 Receptor Neurology Psychiatry Pain

Optimized Application Scenarios for 1-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-amine Based on Quantitative Evidence


Wnt Pathway-Targeted Drug Discovery: Lead Generation and SAR Studies

Given its 46 nM IC50 against Wnt signaling [1], this compound is a quantitatively validated starting point for medicinal chemistry programs aimed at modulating the Wnt pathway for oncology or regenerative medicine applications. It offers a >600-fold potency advantage over other aminopyrazole analogs like 25-106, making it a high-priority scaffold for lead optimization.

Sigma-1 Receptor Ligand Development: High-Affinity Scaffold Design

With pKi > 8 for sigma-1 receptor binding [2], this compound serves as a privileged scaffold for designing novel sigma-1 ligands for neurological and psychiatric disorders. Its sub-10 nM affinity is >100-fold higher than structurally related piperidine analogs, providing a clear advantage for projects targeting pain, depression, anxiety, or drug abuse.

CCR5 Modulator Research: Low-Affinity Probe for Target Validation

Its weak CCR5 antagonist activity (IC50 = 26.8 μM) [3] makes this compound a useful tool compound for studies requiring a low-affinity CCR5 binder. It can serve as a negative control or a starting point for affinity maturation campaigns, providing a clear baseline for SAR exploration where high potency is not the primary goal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.